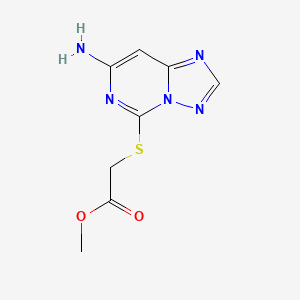
Acetic acid, ((7-amino-(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, ((7-amino-(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)-, methyl ester is a complex organic compound featuring a triazolopyrimidine scaffold.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((7-amino-(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)-, methyl ester typically involves the formation of the triazolopyrimidine core followed by the introduction of the thioacetic acid moiety. Common synthetic routes include:
Cyclization Reactions: The triazolopyrimidine core can be synthesized through cyclization reactions involving appropriate precursors.
Thioester Formation:
Industrial Production Methods
化学反応の分析
Types of Reactions
Reduction: Reduction reactions can target the triazolopyrimidine core, potentially altering its electronic properties.
Substitution: Nucleophilic substitution reactions are common, especially involving the thioacetic acid moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Triazolopyrimidines: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
科学的研究の応用
Acetic acid, ((7-amino-(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)-, methyl ester has several scientific research applications:
Medicinal Chemistry: It is being investigated as a potential CDK2 inhibitor for cancer treatment.
Biological Studies: The compound’s effects on cell cycle progression and apoptosis are of interest in cancer research.
Chemical Biology: Its ability to interact with various molecular targets makes it a useful tool in chemical biology studies.
作用機序
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and are also investigated as CDK2 inhibitors.
Thioxopyrimidines: These compounds have a sulfur atom in a similar position and exhibit diverse biological activities.
Uniqueness
Acetic acid, ((7-amino-(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)-, methyl ester is unique due to its specific combination of a triazolopyrimidine core with a thioacetic acid moiety, which imparts distinct chemical and biological properties .
生物活性
Acetic acid, ((7-amino-(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)-, methyl ester is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazolo-pyrimidine structure with an amino group and a thioether linkage. Its molecular formula is C_8H_10N_4O_2S, and it has a molecular weight of approximately 218.26 g/mol. The presence of the triazole and pyrimidine rings suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of triazolo-pyrimidine compounds exhibit significant anticancer properties. For instance, compounds similar to acetic acid methyl ester have shown effectiveness against various cancer cell lines:
- MCF-7 (breast cancer) : Compounds demonstrated IC50 values in the low micromolar range, indicating potent activity against this cell line .
- A549 (lung adenocarcinoma) : Some derivatives exhibited selective cytotoxicity with IC50 values suggesting promising anti-cancer potential .
The mechanisms through which these compounds exert their biological effects include:
- Inhibition of Enzymatic Activity : Certain derivatives inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs) .
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death .
Antimicrobial Activity
In addition to anticancer properties, there is evidence supporting the antimicrobial activity of similar triazolo-pyrimidine derivatives. For example:
- Broad-spectrum Activity : Compounds have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
- Mechanism : The antimicrobial action is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic processes .
Synthesis and Testing
Several studies have focused on synthesizing new derivatives of triazolo-pyrimidines to evaluate their biological activity:
- Synthesis Methodologies : Various synthetic routes have been employed to create analogs with modified functional groups to enhance bioactivity. For instance, substitution patterns on the pyrimidine ring were found to significantly influence anticancer potency .
- Case Study - MCF-7 Cell Line : A specific derivative exhibited an IC50 value of 9.1 µg/mL against MCF-7 cells, demonstrating its potential as a therapeutic agent in breast cancer treatment .
- Comparative Studies : Comparative analyses between different derivatives highlight the importance of structural modifications for enhancing biological activity. For example, compounds with electron-withdrawing groups showed improved efficacy compared to those without such substitutions .
Table 1: Biological Activity Summary
| Compound Name | Target Cell Line | IC50 (µg/mL) | Activity Type |
|---|---|---|---|
| Compound A | MCF-7 | 9.1 | Anticancer |
| Compound B | A549 | 24.5 | Anticancer |
| Compound C | E. coli | 15.0 | Antimicrobial |
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits thymidylate synthase and HDACs |
| Apoptosis Induction | Triggers apoptotic pathways leading to cancer cell death |
| Antimicrobial Disruption | Affects bacterial cell wall synthesis |
特性
CAS番号 |
143212-79-7 |
|---|---|
分子式 |
C8H9N5O2S |
分子量 |
239.26 g/mol |
IUPAC名 |
methyl 2-[(7-amino-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)sulfanyl]acetate |
InChI |
InChI=1S/C8H9N5O2S/c1-15-7(14)3-16-8-12-5(9)2-6-10-4-11-13(6)8/h2,4H,3,9H2,1H3 |
InChIキー |
VDDHNXUYSUJVRU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CSC1=NC(=CC2=NC=NN21)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















